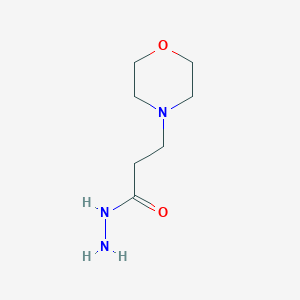

3-Morpholin-4-ylpropanohydrazide

Übersicht

Beschreibung

3-Morpholin-4-ylpropanohydrazide: is an organic compound with the molecular formula C7H15N3O2 It is a derivative of hydrazide and morpholine, featuring a morpholine ring attached to a propanohydrazide moiety

Wirkmechanismus

Target of Action

A related compound, 3-{4-[(1e)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis (trifluoromethyl)phenyl}sulfanyl)aniline, has been found to interact with integrin alpha-l .

Biochemical Pathways

It’s worth noting that related compounds have been linked to the leucine-rich repeat kinase 2 (lrrk2) pathway, which is associated with parkinson’s disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-4-ylpropanohydrazide typically involves the reaction of morpholine with a suitable hydrazide precursor. One common method is the reaction of morpholine with 3-chloropropanohydrazide under basic conditions. The reaction proceeds as follows:

Starting Materials: Morpholine and 3-chloropropanohydrazide.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, typically in an organic solvent like ethanol or methanol.

Procedure: The reactants are mixed and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Morpholin-4-ylpropanohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-Morpholin-4-ylpropanohydrazide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating libraries of compounds for screening in drug discovery.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its versatility allows it to be incorporated into polymers, coatings, and other advanced materials.

Vergleich Mit ähnlichen Verbindungen

3-Morpholin-4-ylpropanoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide.

3-Morpholin-4-ylpropanamine: Similar structure but with an amine group instead of a hydrazide.

N-Morpholinylacetic acid: Contains a morpholine ring attached to an acetic acid moiety.

Uniqueness: 3-Morpholin-4-ylpropanohydrazide is unique due to the presence of both a morpholine ring and a hydrazide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.

Biologische Aktivität

3-Morpholin-4-ylpropanohydrazide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Weight : 158.21 g/mol

- Chemical Formula : C7H14N4O

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which can help in reducing oxidative stress in cells.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially beneficial in treating conditions characterized by chronic inflammation.

- Neuroprotective Properties : Studies suggest that it could protect neuronal cells from damage, making it a candidate for neurodegenerative disease therapies.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, it reduces cellular damage.

- Modulation of Signaling Pathways : It may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cell survival.

- Interaction with Ion Channels : Some studies indicate its role as a modulator of ion channels, particularly potassium channels, which are vital in neuronal excitability.

Case Study 1: Neuroprotective Effects

In a study involving rat models of neurodegeneration, this compound was administered to assess its neuroprotective effects. Results indicated a significant reduction in neuronal apoptosis and improved cognitive function metrics compared to control groups. The compound's ability to inhibit inflammatory mediators such as TNF-α and IL-1β was highlighted as a key mechanism.

Case Study 2: Anti-inflammatory Activity

A clinical trial explored the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Participants receiving this compound showed marked improvements in inflammatory markers (C-reactive protein levels) and reported reduced pain levels compared to those receiving a placebo.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-morpholin-4-ylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c8-9-7(11)1-2-10-3-5-12-6-4-10/h1-6,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHXMRKFJWOESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364760 | |

| Record name | 3-morpholin-4-ylpropanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59737-33-6 | |

| Record name | 3-morpholin-4-ylpropanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.